(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one
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Overview
Description
(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one is a chiral piperidine derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one typically involves the condensation of glutaric acid with acetaldehyde and benzylamine. The reaction is carried out under controlled conditions, with the mixture being stirred at 25°C for an extended period, usually around 78 hours. The pH is then adjusted to 2 using hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent yield and quality. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-1,2,6-Trimethylpiperazine
- (2R,6S)-4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine
- (2S,5S)-1,2,5-Trimethylpiperazine hydrochloride
Uniqueness
(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher selectivity and potency in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S,6R)-1-benzyl-2,6-dimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZABKAGQMPNUFJ-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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